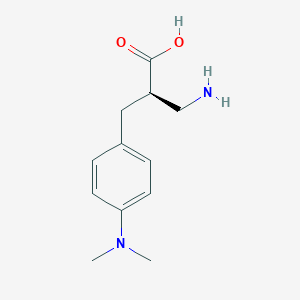
(r)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a dimethylamino-substituted benzyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable benzylamine derivative with a propanoic acid precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of continuous flow reactors can also enhance the sustainability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine
In medicine, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid has potential applications in drug development. Its structural components can be modified to create analogs with therapeutic properties.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility allows for applications in various sectors, including pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The propanoic acid moiety can participate in acid-base reactions, further modulating the compound’s effects .
類似化合物との比較
Similar Compounds
- ®-3-Amino-2-(4-methylamino)benzyl)propanoic acid
- ®-3-Amino-2-(4-ethylamino)benzyl)propanoic acid
- ®-3-Amino-2-(4-(dimethylamino)phenyl)propanoic acid
Uniqueness
What sets ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and dimethylamino groups allows for diverse interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
(2R)-2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-6,10H,7-8,13H2,1-2H3,(H,15,16)/t10-/m1/s1 |
InChIキー |
UBHBWFINVWXKBO-SNVBAGLBSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)C[C@H](CN)C(=O)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
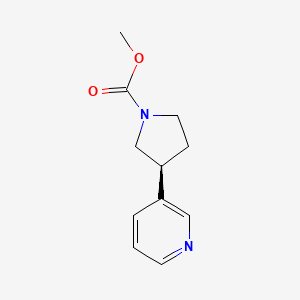
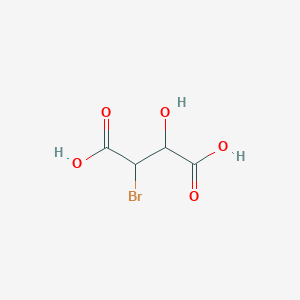
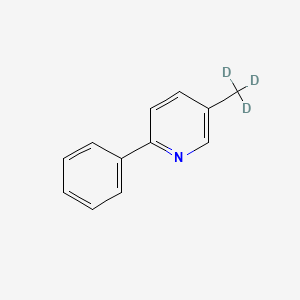
![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
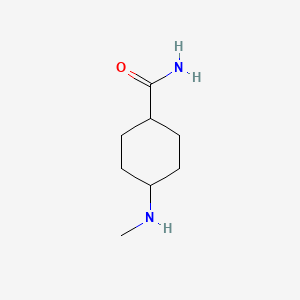
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
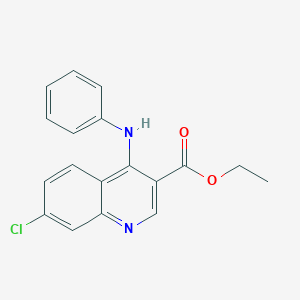

![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
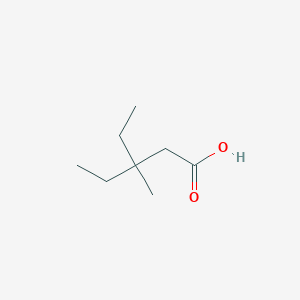
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)

